molecular formula C14H14F3NO4S B2568989 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1017632-10-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2568989
CAS No.: 1017632-10-8
M. Wt: 349.32
InChI Key: PQBQEIONQTTZER-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a 2,3-dihydrothiophene 1,1-dioxide (sulfolene) core, a structure recognized as a key pharmacophore in the development of non-electrophilic activators of the NRF2 signaling pathway . The molecule is characterized by a tertiary amide linkage connecting the sulfolane ring to a 2-ethoxyphenyl group and a 2,2,2-trifluoroacetyl moiety. Compounds containing the sulfolane scaffold have recently been investigated for their potential to activate the Antioxidant Response Element (ARE), a crucial genetic program for cellular protection against oxidative stress . Research into analogous structures suggests that this core is essential for biological activity, as replacements with other functional groups like ketones or amides have been shown to result in a complete loss of efficacy . This makes derivatives like this compound valuable tools for probing cytoprotective pathways and developing potential therapeutic strategies for oxidative stress-related conditions. The presence of the trifluoroacetyl group is a common strategy in drug design to enhance metabolic stability and influence the compound's lipophilicity and binding affinity. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-2-22-12-6-4-3-5-11(12)18(13(19)14(15,16)17)10-7-8-23(20,21)9-10/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBQEIONQTTZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F3N2O4S
  • Molecular Weight : 396.35 g/mol

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the thiophene ring and the trifluoroacetamide group suggests potential inhibition of enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For example:

  • Case Study : A study demonstrated that a related thiophene compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µM . This suggests that this compound may have comparable efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for understanding the safety profile of new compounds:

  • Findings : A related compound showed selective cytotoxicity against cancer cell lines with an IC50 ranging from 15 to 30 µM . This indicates potential for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers:

  • Study Results : In vivo studies demonstrated a reduction in TNF-alpha levels in models treated with related thiophene derivatives .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantIC50 (µM)Reference
AntimicrobialThiophene derivative25
CytotoxicityRelated compound15 - 30
Anti-inflammatoryThiophene derivativeNot specified

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively. Various studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a subject of interest for developing new chemotherapeutic agents.

Organic Synthesis

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

  • Nucleophilic substitutions , leading to the formation of more complex molecules.
  • Functionalization reactions , allowing for the introduction of different functional groups that enhance its reactivity and applicability in further synthetic pathways.

Materials Science

The compound's unique properties enable its use in the development of advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and the creation of novel polymeric materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity, suggesting potential pathways for drug development.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at a leading university focused on synthesizing novel derivatives using this compound as a precursor. The study demonstrated successful nucleophilic substitutions that resulted in compounds with improved solubility and biological activity. These findings highlight the compound's utility in generating libraries of new chemical entities for drug discovery.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()

  • Key Differences: Replaces the 2-ethoxyphenyl group with a 2-fluorobenzyl substituent. Features a 4-isopropylphenoxy-acetamide chain instead of trifluoroacetamide.
  • The 4-isopropylphenoxy group introduces bulkiness, likely reducing solubility compared to the trifluoroacetamide in the target compound .

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide ()

  • Key Differences :
    • Substitutes the 2-ethoxyphenyl group with a 3-methylphenyl moiety.
  • Lower polarity due to the absence of an ethoxy oxygen may decrease aqueous solubility .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Key Differences :
    • Replaces the dihydrothiophen-dioxido system with a thiazol ring.
    • Contains a 2,6-dichlorophenyl group instead of ethoxyphenyl.
  • Impact :
    • The thiazol ring introduces nitrogen-based hydrogen-bonding sites, altering interaction profiles.
    • Dichlorophenyl groups increase hydrophobicity and may enhance affinity for hydrophobic binding pockets .

Stereochemical and Substituent Position Variations

Trifluoroacetamide Stereoisomers ()

Compounds such as TFA-D-Phe-Ph(3,4-Me) and TFA-L-Ile-Ph(2,4-Me) () exhibit stereochemical diversity and substituent positional isomerism (e.g., 3,4-dimethyl vs. 2,4-dimethylphenyl).

  • Impact :
    • Stereochemistry (D/L configurations) significantly affects biological activity, as seen in penicillin derivatives ().
    • Substituent positions alter dihedral angles (e.g., 79.7° in ), influencing molecular packing and crystallinity .

Heterocyclic System Modifications

N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()

  • Key Differences :
    • Replaces the dihydrothiophen-dioxido system with a benzothiazol-trioxido group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Notable Properties
Target Compound ~339.3 g/mol 2-ethoxyphenyl, CF3CO Moderate High polarity, metabolic stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ~443.5 g/mol 2-fluorobenzyl, 4-isopropylphenoxy Low High hydrophobicity
N-(3-methylphenyl) analogue () ~333.3 g/mol 3-methylphenyl, CF3CO Moderate Improved membrane permeability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () ~285.2 g/mol 2,6-dichlorophenyl, thiazol Low Crystalline, strong intermolecular H-bonding

Research Findings and Trends

  • Activity Trends: Trifluoroacetamide derivatives generally exhibit enhanced metabolic stability compared to non-fluorinated analogues, as seen in and .
  • Structural Insights : The dihedral angle between aromatic systems (e.g., 79.7° in ) correlates with crystal packing efficiency and solubility .
  • Synthetic Methods : Carbodiimide-mediated coupling () and slow evaporation crystallization () are common for acetamides, but steric hindrance in N-alkylation remains a challenge for bulkier analogues .

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